molecular formula C13H16BrNO3S B6665160 3-[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid

3-[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid

Cat. No.: B6665160
M. Wt: 346.24 g/mol
InChI Key: CAFVMJQJIITYRZ-UHFFFAOYSA-N
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Description

3-[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid is a complex organic compound featuring a bromothiophene moiety attached to a piperidine ring, which is further connected to a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid typically involves multiple steps:

    Formation of the Bromothiophene Moiety: The bromothiophene component can be synthesized through bromination of thiophene-2-carboxylic acid using bromine in the presence of a catalyst.

    Coupling with Piperidine: The bromothiophene is then coupled with piperidine through a carbonylation reaction, often using palladium catalysts under controlled temperature and pressure conditions.

    Attachment of Propanoic Acid:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or alkanes.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3-[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiophene moiety can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-Chlorothiophene-2-carbonyl)piperidin-3-yl]propanoic acid
  • 3-[1-(4-Fluorothiophene-2-carbonyl)piperidin-3-yl]propanoic acid
  • 3-[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]propanoic acid

Uniqueness

3-[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine atoms are larger and more polarizable than other halogens, which can enhance the compound’s ability to participate in various chemical reactions and interactions.

Properties

IUPAC Name

3-[1-(4-bromothiophene-2-carbonyl)piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3S/c14-10-6-11(19-8-10)13(18)15-5-1-2-9(7-15)3-4-12(16)17/h6,8-9H,1-5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFVMJQJIITYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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